

Discovery and significance of novel quinoline carboxylates

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Compound of Interest

Compound Name: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

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An In-Depth Technical Guide to the Discovery and Significance of Novel Quinoline Carboxylates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.^{[1][2][3]} Its fusion of a benzene ring with a pyridine ring provides a unique electronic and steric architecture, making it a versatile template for drug design. Among its many derivatives, quinoline carboxylates have emerged as a particularly promising class. The addition of a carboxylic acid or its ester/amide bioisostere often enhances pharmacological properties by providing a key interaction point for biological targets, improving solubility, and modifying pharmacokinetic profiles.

This technical guide provides a comprehensive overview of recent discoveries in the field of novel quinoline carboxylates. It details their synthesis, explores their diverse pharmacological significance, presents quantitative biological data, and provides detailed experimental protocols for their preparation and evaluation. The aim is to serve as a vital resource for professionals engaged in the discovery and design of next-generation therapeutics based on this remarkable scaffold.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the quinoline-4-carboxylic acid core has historically been dominated by classical name reactions like the Pfitzinger (from isatin) and Doebner (from an aniline, aldehyde, and pyruvic acid) reactions.[2] While foundational, these methods can suffer from limitations such as harsh conditions or low yields. Recent research has focused on developing more efficient, versatile, and environmentally benign synthetic routes.

A notable modern approach is the one-pot synthesis of quinoline-2-carboxylates from β -nitroacrylates and 2-aminobenzaldehydes.[4][5] This method allows for the creation of a plethora of functionalized derivatives in good overall yields under mild conditions.[4] Similarly, novel one-pot procedures have been developed for quinoline-4-carboxamides, for instance, by reacting N-vinyl-isatins with various primary amines in ethanol. These advancements facilitate the rapid generation of diverse compound libraries for biological screening.

Experimental Protocol: General One-Pot Synthesis of Quinoline-2-Carboxylates

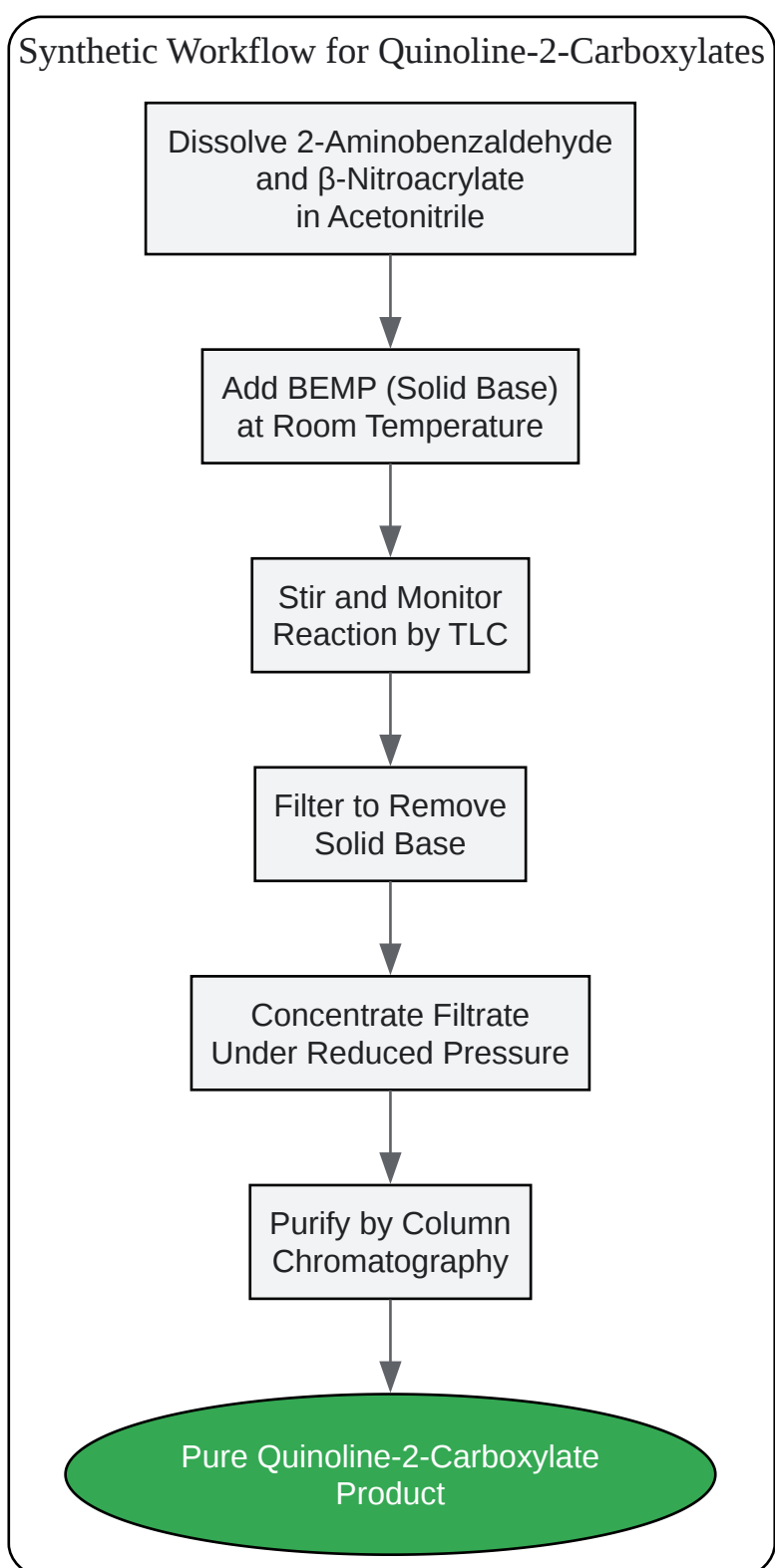
This protocol describes a general, modern procedure for the synthesis of quinoline-2-carboxylate derivatives, adapted from recently developed methods.[1][4]

Materials:

- Substituted 2-aminobenzaldehydes
- Substituted β -nitroacrylates
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)
- Acetonitrile (solvent)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 mmol) and the β -nitroacrylate (1.1 mmol) in acetonitrile (10 mL).
- **Base Addition:** Add the solid base, BEMP (1.5 mmol), to the reaction mixture under ambient temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, filter the reaction mixture to remove the solid BEMP base. Wash the solid residue with a small amount of acetonitrile.
- **Purification:** Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-2-carboxylate derivative.



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Caption: General workflow for the one-pot synthesis of quinoline-2-carboxylates.

Pharmacological Significance and Novel Discoveries

Novel quinoline carboxylates and their amide derivatives exhibit a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

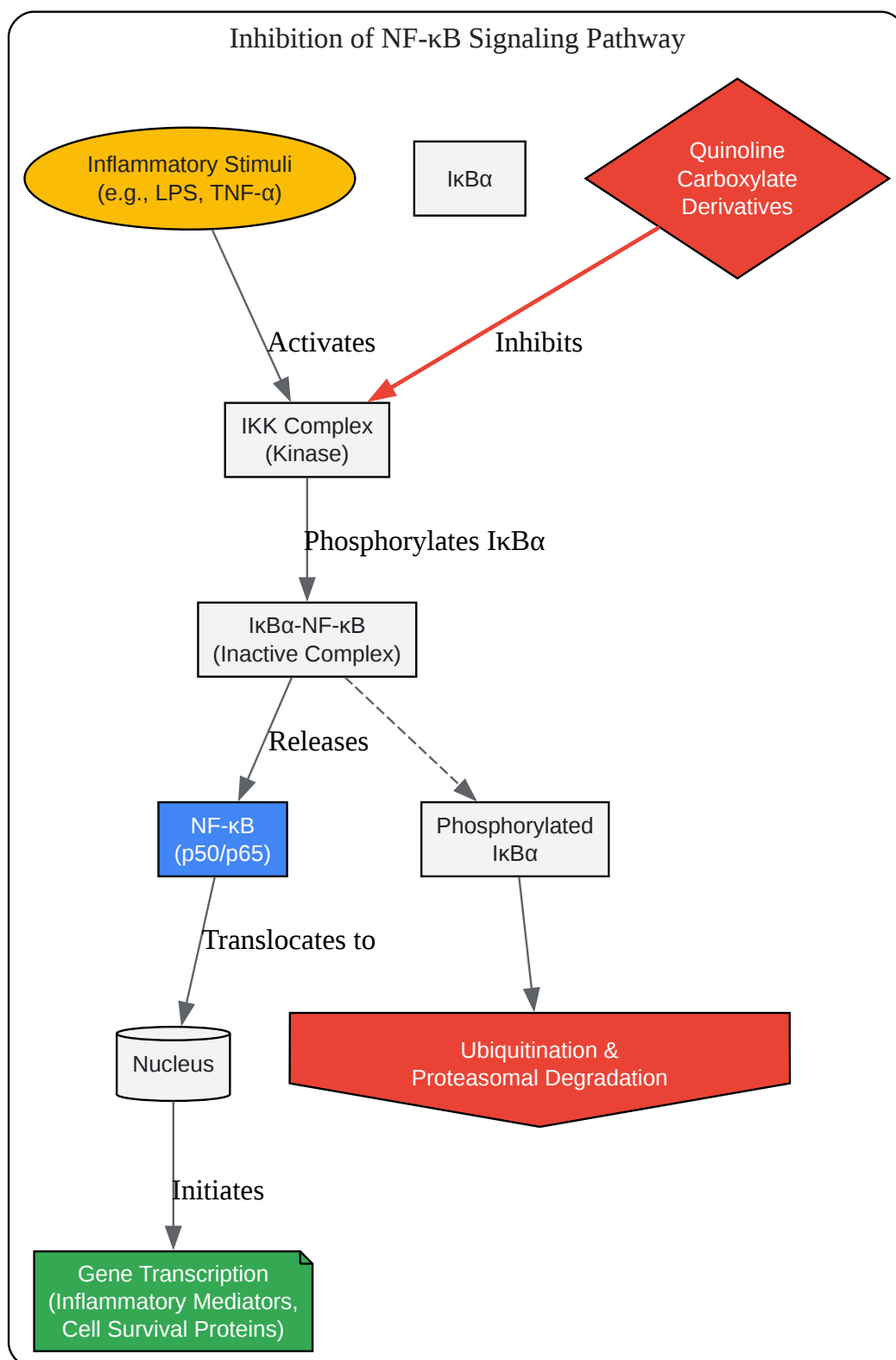
Quinoline carboxylates have demonstrated significant potential as anticancer agents.^[1] Certain derivatives show potent antiproliferative activity against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.^{[6][7]} The mechanisms often involve inducing apoptosis and arresting the cell cycle.^[1]

A recent study detailed the design of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.^[8] Another series of quinoline analogs of ketoprofen were synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2), a transporter that contributes to chemotherapy resistance.^[9]

Compound Class/Derivative	Target/Cell Line	IC50 Value	Reference
Quinoline-2-carboxylic acid	Mammary (MCF7)	Significant Growth Inhibition	^[6]
Kynurenic acid (hydrate)	Mammary (MCF7)	Significant Growth Inhibition	^[6]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P1-P20 series)	SIRT3 Enzyme	0.89 μ M - 18.27 μ M	^[8]
2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l)	MCF-7, K562	Micromolar Inhibition	^[10]
Quinoline analogs of ketoprofen	A2780/RCIS (MRP2-overexpressing)	Varied	^[9]

Table 1: Summary of Anticancer Activity for Selected Novel Quinoline Carboxylates.

Many anticancer and anti-inflammatory agents function by modulating key cellular signaling pathways. The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its inhibition is a key therapeutic strategy.



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Caption: Simplified NF- κ B signaling pathway and a potential point of inhibition.

Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine.[3] Modern research continues to build on this legacy. A novel series of quinoline-4-carboxamides was identified from a phenotypic screen to have potent, multistage antimalarial activity.[11] The lead compound from this series, DDD107498, was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis.[11]

In the antibacterial domain, newly synthesized quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have demonstrated activity against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.[12]

Compound Class/Derivative	Organism/Strain	Activity Metric	Value/Result	Reference
Quinoline-6-carboxamides (3a-c)	<i>E. coli</i> , <i>S. aureus</i>	MIC	Active in milligram level	
2-Chloroquinoline-4-carboxamides (2a-c, 2e, 2f)	<i>E. coli</i> , <i>S. aureus</i>	MIC	Active in milligram level	[12]
Quinoline-4-carboxamide (DDD107498)	<i>P. falciparum</i> (3D7)	EC50	120 nM (initial hit)	[13]
Optimized Quinoline-4-carboxamides (40, 43, 44)	<i>P. berghei</i> (in vivo)	ED90	< 1 mg/kg (oral)	[13]

Table 2: Summary of Antimicrobial Activity for Selected Novel Quinoline Carboxylates.

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have shown impressive anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibited anti-inflammatory effects comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity.[6]

Compound	Assay	IC50 Value	Reference
Quinoline-4-carboxylic acid	LPS-induced inflammation (RAW264.7)	Appreciable anti-inflammation	[6]
Quinoline-3-carboxylic acid	LPS-induced inflammation (RAW264.7)	Appreciable anti-inflammation	[6]
2-Chloroquinoline-4-carboxylic acid amides	Animal testing (unspecified)	Anti-inflammatory action at 50 mg/kg	[14]

Table 3: Summary of Anti-inflammatory Activity for Selected Novel Quinoline Carboxylates.

Other Therapeutic Areas

The therapeutic potential of this scaffold extends further. A series of novel quinoline carboxylic acids were discovered to be potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, highlighting their potential for treating metabolic disorders. [15] Additionally, derivatives have been developed as antagonists of the P2X7 receptor (P2X7R), a target implicated in inflammation and cancer.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing

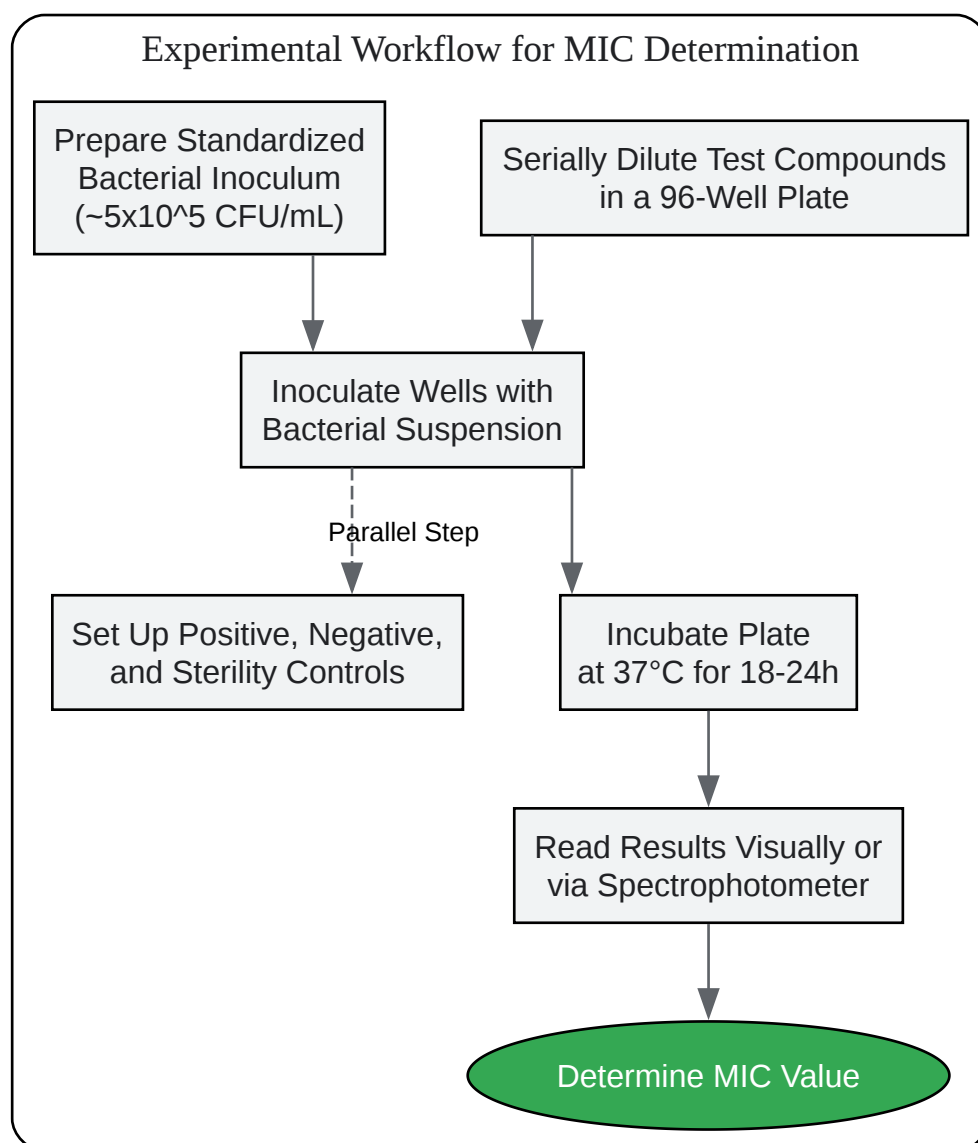
To assess the antibacterial potential of newly synthesized compounds, the Minimum Inhibitory Concentration (MIC) is determined. This protocol is a standard method for evaluating antimicrobial activity.[12]

Materials:

- Synthesized quinoline carboxylate compounds
- Bacterial strains (e.g., *E. coli*, *S. aureus*)
- Nutrient broth (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Standard antibiotic for positive control (e.g., Ciprofloxacin)
- DMSO for compound dissolution

Procedure:

- Preparation of Inoculum: Culture the bacterial strain overnight in nutrient broth at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold serial dilutions in nutrient broth in the wells of a 96-well plate to achieve a range of final concentrations.
- Inoculation: Add 100 μ L of the standardized bacterial inoculum to each well containing the serially diluted compounds.
- Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- Reading Results: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm using a plate reader.



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Caption: Workflow of the MIC assay for antibacterial screening.

Conclusion and Future Outlook

Novel quinoline carboxylates continue to be a rich source of inspiration for drug discovery. Modern synthetic advancements are enabling the creation of increasingly complex and diverse molecular libraries, while sophisticated screening methods are uncovering compounds with novel mechanisms of action against challenging diseases like malaria and drug-resistant cancers. The inherent versatility of the quinoline carboxylate scaffold, combined with its proven track record, ensures its continued prominence in medicinal chemistry.

Future research will likely focus on further refining the structure-activity relationships to enhance potency and selectivity, optimizing pharmacokinetic profiles to improve in vivo efficacy, and exploring new therapeutic applications. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of novel quinoline carboxylates from laboratory curiosities to life-saving therapeutics.

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